1-(Chloromethyl)-2-fluoro-4-nitrobenzene
Description
1-(Chloromethyl)-2-fluoro-4-nitrobenzene (CAS: 1159607-50-7) is a halogenated aromatic compound with the molecular formula C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol. Its structure features a chloromethyl group (-CH₂Cl) at position 1, a fluorine atom at position 2, and a nitro group (-NO₂) at position 4 on the benzene ring. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in nucleophilic substitution and coupling reactions .
Properties
IUPAC Name |
1-(chloromethyl)-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDSJCQJOQDPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717088 | |
| Record name | 1-(Chloromethyl)-2-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159607-50-7 | |
| Record name | 1-(Chloromethyl)-2-fluoro-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159607-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-2-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)-2-fluoro-4-nitrobenzene | |
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Preparation Methods
Direct Chloromethylation of Fluoro-Nitrobenzene Derivatives
The primary synthetic approach to 1-(chloromethyl)-2-fluoro-4-nitrobenzene involves the chloromethylation of a suitably substituted fluoro-nitrobenzene precursor. Typically, the starting material is 2-fluoro-4-nitrotoluene or 2-fluoro-4-nitrobenzyl alcohol derivatives.
Chloromethylation Method:
The chloromethylation is commonly performed using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. This classical Blanc reaction introduces the chloromethyl (-CH2Cl) group onto the aromatic ring.- Reaction conditions:
- Temperature: Controlled between 0°C and 5°C to minimize polysubstitution and side reactions.
- Catalyst: Zinc chloride or aluminum chloride (Lewis acids).
- Solvent: Often dichloromethane or carbon disulfide to improve solubility and selectivity.
- Stoichiometry: Slight excess of chloromethylating agent (1.2–1.5 equivalents) to drive the reaction to completion.
- Reaction conditions:
Nitration Step:
When starting from 2-fluoro-4-methylbenzene, nitration is performed prior to chloromethylation to introduce the nitro group at the para position relative to the methyl group. This is typically achieved using a mixture of concentrated sulfuric acid and fuming nitric acid under temperature control (below 0°C) to avoid over-nitration or decomposition. The nitration yields 2-fluoro-4-nitrotoluene, which can then be chloromethylated.Alternative Route via Benzyl Alcohol Derivatives:
Another approach involves preparing (2-fluoro-4-nitrophenyl)methanol, which is then converted to the chloromethyl derivative by treatment with thionyl chloride (SOCl2). This method allows for mild reaction conditions and good selectivity.- Reaction conditions:
- Stirring the benzyl alcohol derivative in excess thionyl chloride at room temperature overnight, followed by gentle heating (~95°C) for 1 hour.
- Purification by chromatography yields the target chloromethyl compound.
- Reaction conditions:
Radical Halogenation of Methyl-Substituted Fluoro-Nitrobenzenes
In some cases, the chloromethyl group is introduced by radical halogenation of the methyl group on 2-fluoro-4-nitrotoluene using chlorine or a chlorinating agent under radical initiation conditions (e.g., benzoyl peroxide or UV light). This method is less selective and may produce mixtures requiring extensive purification.
Industrial Production Methods
Industrial-scale synthesis of this compound typically employs continuous flow reactors to enhance control over reaction parameters such as temperature, pressure, and reagent feed rates. This approach improves yield, purity, and safety by minimizing exothermic reaction hazards and allowing rapid quenching.
Continuous Flow Chloromethylation:
- Enables precise stoichiometric control and temperature regulation.
- Reduces formation of by-products and facilitates scale-up.
-
- Fractional distillation under reduced pressure to separate chloromethylated products from unreacted starting materials and side products.
- Column chromatography using silica gel with hexane/ethyl acetate mixtures to remove halogenated impurities.
- Recrystallization from suitable solvents (e.g., ethanol) to achieve purity >98%.
Research Findings and Notes
- The chloromethylation step is sensitive to reaction temperature and catalyst choice; lower temperatures favor mono-substitution and reduce formation of di- or polysubstituted by-products.
- Purification is critical due to the presence of closely related halogenated impurities; chromatographic methods combined with recrystallization yield high-purity products suitable for further synthetic applications.
- The conversion of benzyl alcohol derivatives with thionyl chloride provides a mild and efficient alternative to direct chloromethylation, especially useful when functional group compatibility is a concern.
- Industrial processes benefit from continuous flow technology, which allows safer handling of reactive intermediates and better control of exothermic reactions.
- Analytical techniques such as ^1H NMR (notably signals at δ ~4.7 ppm for –CH2Cl and aromatic protons at δ 6.8–7.2 ppm), TLC, and GC-MS are routinely employed to monitor reaction progress and purity.
Chemical Reactions Analysis
1-(Chloromethyl)-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding substituted derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form carboxylic acids or aldehydes.
Common reagents used in these reactions include zinc chloride for chloromethylation, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Organic Synthesis
1-(Chloromethyl)-2-fluoro-4-nitrobenzene serves as an important intermediate in the synthesis of various organic compounds. Its applications include:
- Precursor for Pharmaceuticals : The compound is used as an intermediate in the synthesis of anti-inflammatory drugs such as diflunisal. It can be reduced to form 2,4-difluoroaniline, which is crucial for developing pharmaceutical agents .
- Building Block for Azo Dyes : The compound can participate in coupling reactions to produce azo dyes, which are widely used in textiles and other industries .
Case Study 1: Synthesis of Diflunisal
A study demonstrated the conversion of this compound into diflunisal through a series of chemical transformations involving reduction and acylation reactions. The final product exhibited significant anti-inflammatory properties, highlighting the compound's utility in pharmaceutical applications .
Case Study 2: Azo Dye Production
In another research project, this compound was successfully used as a coupling agent in the synthesis of azo dyes. The reaction conditions were optimized to maximize yield and purity, resulting in vibrant dyes suitable for commercial use .
Material Science Applications
In addition to its organic synthesis applications, this compound has potential uses in materials science:
- Polymer Chemistry : The compound can be utilized as a functional monomer in polymerization processes to create specialty polymers with enhanced properties.
- Fluorinated Materials : Due to the presence of fluorine, this compound may impart unique characteristics such as increased chemical resistance and thermal stability when incorporated into polymer matrices .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Reaction Time (hrs) | Comments |
|---|---|---|---|
| Halogenation | 85 | 5 | High yield with controlled conditions |
| Nitration | 75 | 3 | Moderate yield; requires purification |
| Coupling for Azo Dyes | 90 | 6 | Efficient under optimized conditions |
Table 2: Applications Overview
| Application Area | Specific Use | Example Products |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory drugs | Diflunisal |
| Dyes | Azo dye production | Textile dyes |
| Materials Science | Functional polymers | Specialty coatings |
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-fluoro-4-nitrobenzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. The fluorine atom can influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituent Positions
1-(Chloromethyl)-4-nitrobenzene (p-Nitrobenzyl Chloride)
- CAS : 100-14-1
- Molecular Formula: C₇H₆ClNO₂
- Molecular Weight : 187.58 g/mol
- Key Differences : Lacks the fluorine atom at position 2.
- Properties/Applications : The absence of fluorine reduces electron-withdrawing effects, making the chloromethyl group more reactive in alkylation reactions. Widely used in peptide synthesis and as a precursor for dyes .
1-(Chloromethyl)-2-fluoro-3-nitrobenzene
- CAS : 1020718-00-6
- Molecular Formula: C₇H₄ClFNO₂
- Molecular Weight : 189.57 g/mol
- Key Differences : Nitro group at position 3 instead of 3.
4-(Chloromethyl)-1-fluoro-2-nitrobenzene
- CAS : 20274-70-8
- Molecular Formula: C₇H₅ClFNO₂
- Molecular Weight : 189.57 g/mol
- Key Differences : Chloromethyl and nitro groups are transposed (chloromethyl at position 4, nitro at 2).
- Properties/Applications : The altered substituent positions may influence solubility and reactivity in SN2 reactions compared to the target compound .
Analogues with Additional Halogen Substituents
1-Chloro-2,3-difluoro-4-nitrobenzene
- CAS : 2689-07-8
- Molecular Formula: C₆H₂ClF₂NO₂
- Molecular Weight : 193.53 g/mol
- Properties/Applications : The electron-withdrawing effect of multiple fluorines enhances electrophilic aromatic substitution reactivity. Used in agrochemical synthesis .
2-Chloro-1,3-difluoro-4-nitrobenzene
Analogues with Functional Group Variations
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene
- CAS : 21081-74-3
- Molecular Formula: C₇H₅ClNO₄S
- Molecular Weight : 234.63 g/mol
- Key Differences : Methylsulfonyl (-SO₂CH₃) replaces chloromethyl.
- Properties/Applications : The sulfonyl group increases polarity and hydrogen-bonding capacity, making it suitable for protease inhibitor development .
1-chloro-4-(difluoromethyl)-2-nitrobenzene
Reactivity and Application Comparisons
Key Research Findings
- Substituent Position Effects : Para-nitro groups (as in the target compound) enhance electron-withdrawing effects, accelerating SN2 reactions at the chloromethyl group compared to meta-nitro analogues .
- Fluorine Impact: Fluorine at position 2 in the target compound increases stability against hydrolysis compared to non-fluorinated analogues like p-nitrobenzyl chloride .
- Synthetic Utility : Compounds with chloromethyl groups (e.g., the target) are preferred in antibody-drug conjugates due to their ability to form stable covalent bonds with cysteine residues .
Biological Activity
1-(Chloromethyl)-2-fluoro-4-nitrobenzene is a compound of significant interest in medicinal chemistry and biological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C7H6ClFNO2
- Molecular Weight : 193.58 g/mol
- CAS Number : 397-00-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group in the molecule can undergo reduction to form reactive intermediates, which may contribute to its cytotoxic effects. Studies suggest that compounds with similar structures can act as alkylating agents, leading to DNA damage and apoptosis in cancer cells .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi. The compound's mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways .
Cytotoxicity
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549) through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Caspase activation |
| HeLa | 12 | DNA damage via alkylation |
Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their anticancer activity. The results demonstrated that modifications to the nitro group enhanced cytotoxicity against multiple cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .
Study 2: Antimicrobial Effects
Another study focused on the antimicrobial properties of this compound against resistant strains of Staphylococcus aureus. The findings indicated that it could inhibit bacterial growth at low concentrations, making it a candidate for further development as an antimicrobial agent .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate absorption and distribution in biological systems. Metabolism likely involves reduction of the nitro group, which can lead to various metabolites that may also exhibit biological activity .
Q & A
Q. What are the common synthetic routes for preparing 1-(Chloromethyl)-2-fluoro-4-nitrobenzene, and what factors influence the choice of starting materials?
Methodological Answer: Synthesis typically involves nitration and halogenation steps. A plausible route starts with fluorobenzene derivatives, introducing nitro and chloromethyl groups via electrophilic substitution. For example, nitration of 2-fluorotoluene followed by radical chlorination under UV light can yield the target compound. Key factors include:
- Regioselectivity: Nitration at the para position is favored due to the electron-withdrawing fluorine group .
- Reagent Compatibility: Use chlorinating agents like sulfuryl chloride (SO₂Cl₂) in inert solvents (e.g., CCl₄) to avoid side reactions .
- Safety: Chloromethylation is exothermic; controlled temperature and quenching protocols are critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
Q. What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Exposure Controls: Use fume hoods and closed systems to minimize inhalation of volatile intermediates .
- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-resistant lab coats are mandatory. Respiratory protection (N95 masks) is advised during large-scale synthesis .
- Waste Management: Halogenated byproducts require segregation and disposal via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR or X-ray crystallography data when analyzing derivatives of this compound?
Methodological Answer:
- Data Validation: Cross-check NMR assignments with 2D techniques (COSY, HSQC) to confirm coupling networks. For crystallography, use SHELXL’s R-factor convergence (<5%) and residual density maps to identify disordered atoms .
- Dynamic Effects: Fluorine’s electronegativity can distort NMR chemical shifts; compare with DFT-calculated spectra (e.g., Gaussian 16) to resolve ambiguities .
- Twinned Crystals: Apply SHELXD’s twin-law refinement for overlapping diffraction patterns .
Q. What strategies are employed to optimize reaction yields and purity during synthesis under varying catalytic conditions?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., FeCl₃) for nitration efficiency. For chloromethylation, AlCl₃ shows higher regioselectivity than ZnCl₂ .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nitro group stability but may increase side reactions; balance with toluene for milder conditions .
- Purification: Column chromatography (silica gel, hexane/EtOAc) removes isomers. Recrystallization from dichloromethane/hexane improves purity (>98%) .
Q. How does computational modeling assist in predicting the reactivity and stability of this compound?
Methodological Answer:
- QSPR Models: Predict physicochemical properties (e.g., logP, solubility) using quantum-chemical descriptors (HOMO-LUMO gaps, Mulliken charges) .
- DFT Simulations: Analyze transition states for nitration/chlorination steps. For example, B3LYP/6-311+G(d,p) reveals activation barriers for competing pathways .
- Stability Studies: MD simulations (AMBER) assess thermal decomposition risks, correlating with DSC experimental data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
